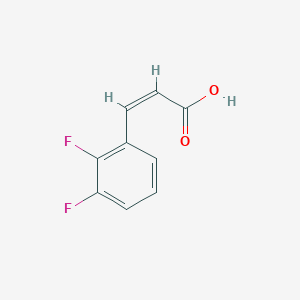![molecular formula C13H19N3O2 B13384379 tert-butyl N-[(E)-[amino-(4-methylphenyl)methylidene]amino]carbamate](/img/structure/B13384379.png)
tert-butyl N-[(E)-[amino-(4-methylphenyl)methylidene]amino]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[1-Amino-1-p-tolylmethylidene]hydrazinecarboxylic acid tert-butyl ester is a chemical compound with the molecular formula C₁₃H₁₉N₃O₂ and a molecular weight of 249.31 g/mol . This compound is known for its unique structure, which includes a hydrazinecarboxylic acid tert-butyl ester group and an amino-p-tolylmethylidene group. It is used in various scientific research applications due to its reactivity and functional properties.
Preparation Methods
The synthesis of N’-[1-Amino-1-p-tolylmethylidene]hydrazinecarboxylic acid tert-butyl ester can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl carbazate with p-tolualdehyde under specific reaction conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N’-[1-Amino-1-p-tolylmethylidene]hydrazinecarboxylic acid tert-butyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it can be used to study enzyme interactions and protein modifications. In medicine, it has potential applications in drug development and as a precursor for pharmaceutical compounds. Additionally, in the industry, it is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[1-Amino-1-p-tolylmethylidene]hydrazinecarboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways . The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may interact with enzymes, proteins, or other biomolecules, leading to modifications that affect their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N’-[1-Amino-1-p-tolylmethylidene]hydrazinecarboxylic acid tert-butyl ester can be compared with similar compounds such as tert-butyl carbazate and p-tolualdehyde derivatives . While these compounds share some structural similarities, N’-[1-Amino-1-p-tolylmethylidene]hydrazinecarboxylic acid tert-butyl ester is unique due to its specific functional groups and reactivity. This uniqueness makes it valuable for specific research applications where other compounds may not be suitable.
Properties
Molecular Formula |
C13H19N3O2 |
|---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
tert-butyl N-[(E)-[amino-(4-methylphenyl)methylidene]amino]carbamate |
InChI |
InChI=1S/C13H19N3O2/c1-9-5-7-10(8-6-9)11(14)15-16-12(17)18-13(2,3)4/h5-8H,1-4H3,(H2,14,15)(H,16,17) |
InChI Key |
WDMAMVLFOMHSDE-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N\NC(=O)OC(C)(C)C)/N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-Hydroxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylic acid](/img/structure/B13384298.png)
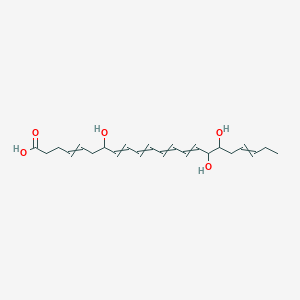
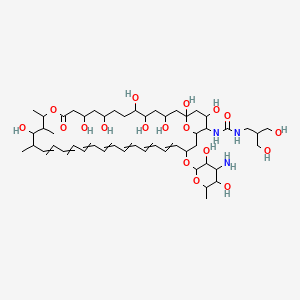
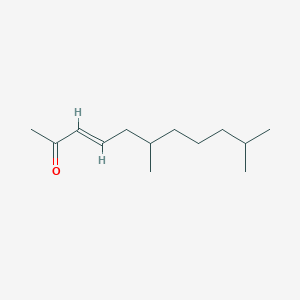
![6-amino-2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[5-amino-2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoylamino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoic acid](/img/structure/B13384312.png)
![6-[(2,4-dinitrophenyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B13384329.png)
![N-[1-[[(2S)-1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide](/img/structure/B13384330.png)
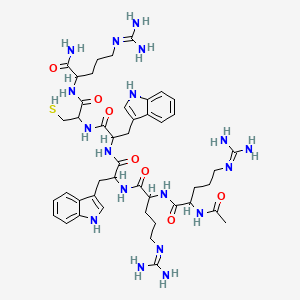
![4-(Di-p-tolylamino)-4'-[(di-p-tolylamino) styryl]stilbene](/img/structure/B13384344.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(4-nitrophenyl)amino]-](/img/structure/B13384345.png)
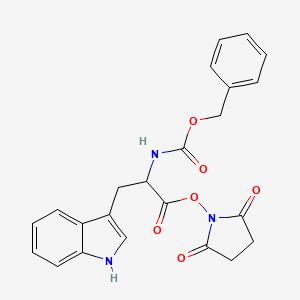
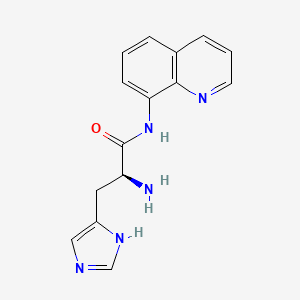
![6-Hydroxy-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B13384361.png)
